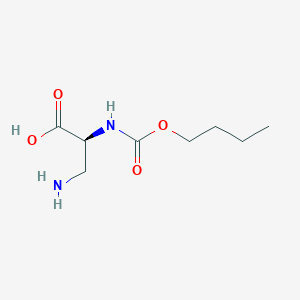

(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

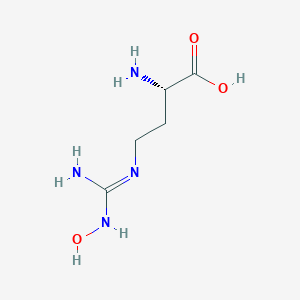

“(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid” is a chemical compound with a linear formula of C14H25NO512. It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals1. Please note that the buyer assumes responsibility to confirm product identity and/or purity1.

Synthesis Analysis

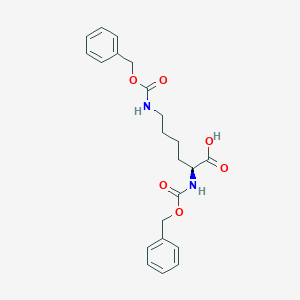

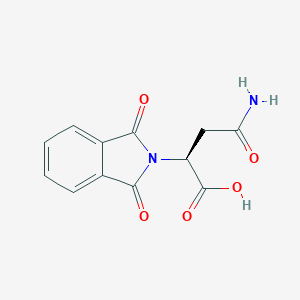

The synthesis of this compound is not explicitly mentioned in the search results. However, there are related compounds synthesized from similar starting materials3. For instance, new compounds were synthesized from the starting material (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid3.Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(NC@@HCCC1O)C(O)=O)=O12. The InChI representation is 1S/C14H25NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h9-11,16H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t9?,10?,11-/m0/s112.

Chemical Reactions Analysis

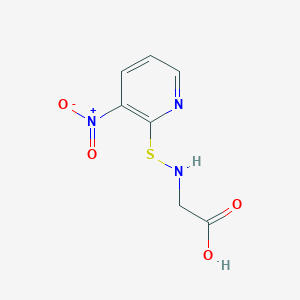

The specific chemical reactions involving this compound are not detailed in the search results. However, it’s worth noting that similar compounds have been used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular weight is 243.30 g/mol2.Wissenschaftliche Forschungsanwendungen

Biomedical Applications and Drug Synthesis

A critical area of application for (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid derivatives is in biomedical research and drug synthesis. Levulinic acid (LEV), with similar functional groups, has shown significant potential in drug synthesis due to its flexibility and diversity. LEV and its derivatives can be utilized to synthesize a variety of value-added chemicals, playing crucial roles in cancer treatment, medical materials, and other medical fields. It has been demonstrated that LEV can directly synthesize drugs, synthesize related derivatives for specific drug synthesis, modify chemical reagents or act as linkers, and form protective groups for drug synthesis, thereby simplifying the synthesis steps and reducing costs (Zhang et al., 2021).

Bio-inspired Adhesives

Inspired by mussel adhesive proteins, which demonstrate robust wet-resistant adhesion, researchers have developed polymeric mimics such as chitosan-catechol. These polymers exhibit excellent biocompatibility, hemostatic ability, and tissue adhesion, positioning them as promising materials for a variety of medical applications. This innovative approach leverages the adhesive properties of amino acids and their derivatives, underscoring the vast potential of (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid in developing bio-inspired adhesives (Ryu et al., 2015).

Synthesis of Functionalized β-Amino Acid Derivatives

The synthesis and transformation of cyclic β-amino acids are of great interest due to their biological relevance. Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), have been extensively utilized for accessing either alicyclic β-amino acids or densely functionalized derivatives. This methodology highlights the versatility and efficiency of metathesis reactions in generating novel molecular entities for potential drug research and other applications (Kiss et al., 2018).

Carbon Capture Applications

The exploration of amino acid salt (AAS) solutions for carbon capture and storage (CCS) demonstrates the environmental applications of (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid derivatives. AAS solutions, compared to traditional amine solutions, present an effective and environmentally friendly approach to reducing CO2 emissions, highlighting the potential of these compounds in sustainable technologies (Zhang et al., 2018).

Quantum Dot Functionalization

The functionalization of carbon-based quantum dots using amino acids enhances their electronic and optical properties. Amino acid-functionalized quantum dots exhibit high solubility, sustainability, and biocompatibility, making them suitable for a wide range of applications, from optoelectronic devices to energy storage systems. This area of research demonstrates the multifaceted applications of amino acid derivatives in advancing material science (Ravi et al., 2021).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product14. This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party14.

Zukünftige Richtungen

The future directions for this compound are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGKNHMZMLLEV-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)